Rubriflordilactone A

Description

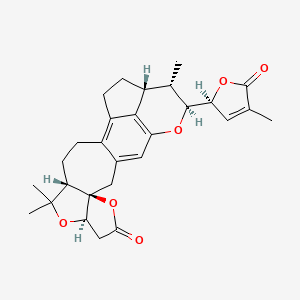

Rubriflordilactone A is a natural product found in Schisandra rubriflora with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32O6 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(5S,8R,12R,18S,19S,20R)-6,6,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-7,11,17-trioxahexacyclo[14.6.1.02,14.05,12.08,12.020,23]tricosa-1,14,16(23)-trien-10-one |

InChI |

InChI=1S/C28H32O6/c1-13-9-20(32-26(13)30)25-14(2)16-5-6-18-17-7-8-21-27(3,4)33-22-11-23(29)34-28(21,22)12-15(17)10-19(31-25)24(16)18/h9-10,14,16,20-22,25H,5-8,11-12H2,1-4H3/t14-,16+,20-,21-,22+,25-,28+/m0/s1 |

InChI Key |

QFKYMFWLPPOWOB-MPHJNTCLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CCC3=C4CC[C@@H]5[C@]6(CC4=CC(=C23)O[C@@H]1[C@@H]7C=C(C(=O)O7)C)[C@@H](CC(=O)O6)OC5(C)C |

Canonical SMILES |

CC1C2CCC3=C4CCC5C(OC6C5(CC4=CC(=C23)OC1C7C=C(C(=O)O7)C)OC(=O)C6)(C)C |

Synonyms |

rubriflordilactone A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Rubriflordilactone A: A Technical Guide to its Discovery and Isolation from Schisandra rubriflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A, a highly oxygenated and structurally complex bisnortriterpenoid, stands as a notable discovery from the medicinal plant Schisandra rubriflora. First reported in 2006, this natural product has garnered significant attention within the scientific community due to its unique heptacyclic framework and promising biological activities, particularly its inhibitory effects against the Human Immunodeficiency Virus (HIV).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Discovery and Botanical Source

This compound was first isolated from the leaves and stems of Schisandra rubriflora, a plant belonging to the Schisandraceae family.[2][3] This family of plants has a long history of use in traditional Chinese medicine for treating a variety of ailments.[4][5] The quest for novel bioactive compounds from this genus led to the identification of this compound and other related nortriterpenoids.[6][7][8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and single-crystal X-ray diffraction.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H32O9 |

| Molecular Weight | 536.57 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]D25 -115.4 (c 0.52, CHCl3) |

Table 2: 1H NMR (500 MHz, CDCl3) Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.15 | m | |

| 1' | 1.85 | m | |

| 2 | 5.98 | s | |

| 5 | 2.95 | d | 11.0 |

| 6α | 2.10 | m | |

| 6β | 1.90 | m | |

| 7 | 4.65 | d | 8.0 |

| 9 | 2.55 | d | 11.0 |

| 11α | 1.80 | m | |

| 11β | 1.65 | m | |

| 12 | 3.80 | s | |

| 15 | 7.20 | s | |

| 16 | 7.50 | s | |

| 20 | 2.20 | m | |

| 21 | 1.05 | d | 7.0 |

| 22 | 4.80 | q | 7.0 |

| 23-Me | 1.25 | d | 7.0 |

| 24-Me | 1.10 | s | |

| 25-Me | 1.15 | s | |

| 26-Me | 1.30 | s | |

| 27-Me | 1.35 | s | |

| 29-Me | 1.20 | s | |

| 30-Me | 1.88 | s |

Table 3: 13C NMR (125 MHz, CDCl3) Spectroscopic Data for this compound

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 35.5 | 16 | 125.0 |

| 2 | 120.1 | 17 | 135.2 |

| 3 | 169.8 | 18 | 52.1 |

| 4 | 198.5 | 19 | 45.3 |

| 5 | 55.6 | 20 | 35.8 |

| 6 | 28.9 | 21 | 15.2 |

| 7 | 80.1 | 22 | 75.3 |

| 8 | 140.2 | 23 | 20.5 |

| 9 | 50.3 | 24 | 25.1 |

| 10 | 40.1 | 25 | 26.2 |

| 11 | 25.8 | 26 | 28.1 |

| 12 | 58.2 | 27 | 22.3 |

| 13 | 130.5 | 28 | 170.8 |

| 14 | 150.1 | 29 | 21.1 |

| 15 | 118.9 | 30 | 10.9 |

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]+ | 559.1944 | 559.1942 |

Experimental Protocols

Plant Material

The leaves and stems of Schisandra rubriflora were collected from the Yunnan Province of the People's Republic of China. A voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered leaves and stems of S. rubriflora (10 kg) were extracted with 70% aqueous acetone (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

The ethyl acetate-soluble fraction (250 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (100:0 to 80:20) to afford several fractions. Fractions showing similar profiles on Thin Layer Chromatography (TLC) were combined.

One of the combined fractions (Fraction 5, 15 g) was further purified by repeated column chromatography on silica gel using a petroleum ether-acetone gradient. This was followed by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of methanol-water (70:30) to yield this compound (50 mg) as a white amorphous powder.

References

- 1. researchgate.net [researchgate.net]

- 2. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Three new nortriterpenoids from Schisandra wilsoniana and their anti-HIV-1 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Rubriflordilactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Rubriflordilactone A, a novel bisnortriterpenoid isolated from the leaves and stems of Schisandra rubriflora. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Isolation and Initial Characterization

This compound was isolated from the powdered dried leaves and stems of S. rubriflora. The plant material was extracted with 70% aqueous acetone, followed by a partition between ethyl acetate (EtOAc) and water. The EtOAc fraction was then subjected to successive chromatographic fractionation and purification to yield the pure compound.[1]

Initial characterization of this compound established its molecular formula as C₂₉H₃₆O₁₁[1]. This was determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which showed a pseudomolecular ion peak at m/z 599.2201 [M + Na]⁺. This molecular formula corresponds to 12 degrees of unsaturation, hinting at a complex polycyclic structure.[1]

Spectroscopic Data Analysis

The core of the structure elucidation of this compound relied on a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, complemented by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| Data to be populated from primary literature |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | Type |

| ... | ... | ... |

| ... | ... | ... |

| Data to be populated from primary literature |

Experimental Protocols

The successful elucidation of this compound's structure was contingent on the precise execution of several key analytical techniques. The detailed methodologies are outlined below.

Extraction and Isolation

Powdered, dried leaves and stems of S. rubriflora were extracted with 70% aqueous acetone. The resulting filtrate was concentrated under reduced pressure and subsequently partitioned between water and ethyl acetate. The ethyl acetate fraction was dried and then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford pure this compound.[1]

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. The following NMR experiments were crucial for the structure determination:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which was essential for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To ascertain the relative stereochemistry of the molecule through spatial proximities of protons.[1][2]

High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Single-Crystal X-ray Diffraction

The relative stereochemistry of this compound was unequivocally confirmed through single-crystal X-ray analysis.[1][2] Crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of methanol and chloroform.

Structure Elucidation Workflow and Key Correlations

The elucidation of the intricate structure of this compound was a stepwise process involving the piecing together of spectroscopic data. The following diagrams illustrate the logical workflow and key structural relationships.

Conclusion

The structure of this compound was successfully elucidated through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The application of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, allowed for the determination of its planar structure, while single-crystal X-ray diffraction provided the definitive relative stereochemistry. This detailed structural information is fundamental for further investigation into its biological activities, including its noted anti-HIV-1 properties, and for guiding synthetic efforts.[1][2][3] The total synthesis of this compound has since been accomplished, confirming the elucidated structure.[4][5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical constituents from the leaves and stems of Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Rubriflordilactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubriflordilactone A, a complex bisnortriterpenoid isolated from Schisandra rubriflora. The information presented is crucial for the identification, characterization, and further development of this potent anti-HIV-1 agent.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the seminal total synthesis and structural analysis publications.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for determining the intricate stereochemistry and connectivity of this compound. High-resolution 1H and 13C NMR data, along with 2D correlation experiments (COSY, HSQC, HMBC), have been pivotal in its structural confirmation.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific chemical shift assignments for 1H and 13C NMR were not available in the provided search results. For detailed peak assignments, it is recommended to consult the supporting information of the primary literature cited.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HRMS | ESI | [M+Na]+ value not available | C28H32O8 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption bands were not detailed in the search results. The spectrum would be expected to show characteristic absorptions for hydroxyl groups, lactones, and other oxygen-containing functionalities.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols based on standard practices for natural product analysis.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (typically CDCl3 or acetone-d6).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

1H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

-

13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired molecular ions (e.g., [M+H]+, [M+Na]+).

Infrared Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like this compound.

Caption: General workflow for the isolation, spectroscopic analysis, and structural confirmation of a natural product.

The Architecture of Nature: An In-depth Guide to the Biosynthesis of Nortriterpenoids in Schisandra Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Schisandra is a rich source of structurally diverse and biologically active nortriterpenoids, compounds that have garnered significant attention for their potential therapeutic applications, including anti-tumor and anti-HIV activities.[1][2] These highly oxygenated and complex polycyclic molecules are derived from the isoprenoid pathway, undergoing a series of intricate enzymatic transformations to yield a wide array of unique carbon skeletons. This technical guide provides a comprehensive overview of the current understanding of nortriterpenoid biosynthesis in Schisandra species. It consolidates proposed biosynthetic pathways, details the classes of enzymes likely involved, presents available quantitative data, and outlines key experimental protocols for the isolation and functional characterization of these compounds and their underlying genetic machinery.

Proposed Biosynthetic Pathway of Schisandra Nortriterpenoids

The biosynthesis of nortriterpenoids in Schisandra is a multi-step process that begins with the universal precursor of all terpenoids, 2,3-oxidosqualene. Unlike the formation of lanosterol in fungi and animals, the pathway in plants, including Schisandra, is believed to proceed through a cycloartane-type intermediate.[3][4] This initial cyclization is followed by a cascade of oxidative modifications and skeletal rearrangements, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), to generate the diverse nortriterpenoid scaffolds.

The proposed pathway can be summarized as follows:

-

Cyclization: The linear substrate, (S)-2,3-oxidosqualene, is cyclized by an oxidosqualene cyclase (OSC), likely a cycloartenol synthase, to form a cycloartane-type triterpenoid precursor.[3]

-

Oxidative Modifications: This cycloartane skeleton undergoes extensive and often regioselective and stereoselective oxidations (e.g., hydroxylations, epoxidations). These reactions are characteristic of CYPs, which are a major enzyme family involved in the functionalization of terpenoids.[5]

-

Skeletal Rearrangement and Cleavage: The highly oxygenated intermediates are then subject to complex skeletal rearrangements, including ring expansion, contraction, and cleavage, leading to the loss of carbon atoms and the formation of the characteristic "nor-" structure. These transformations give rise to the various nortriterpenoid skeletons, such as the schiartane, pre-schisanartane, and schisanartane types.[4][6] The schiartane skeleton, which preserves the core cycloartane framework, is considered an early intermediate in the pathway.[4]

Caption: Proposed biosynthetic pathway of Schisandra nortriterpenoids.

Key Enzyme Classes in Nortriterpenoid Biosynthesis

While the specific enzymes responsible for the biosynthesis of nortriterpenoids in Schisandra have not yet been fully isolated and characterized, based on analogous pathways in other plants, the following enzyme families are considered to be of primary importance.

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial first committed step in triterpenoid biosynthesis: the cyclization of 2,3-oxidosqualene. In plants, this cyclization typically produces cycloartenol, which serves as the precursor to sterols.[7] It is hypothesized that a cycloartenol synthase or a related OSC is responsible for forming the initial cycloartane skeleton from which Schisandra nortriterpenoids are derived.[4] The human equivalent, lanosterol synthase, converts (S)-2,3 oxidosqualene to lanosterol, the precursor for cholesterol and steroid hormones.[8][9]

-

Cytochrome P450 Monooxygenases (CYPs): The immense structural diversity of nortriterpenoids is largely attributed to the activity of CYPs.[5] This superfamily of heme-thiolate proteins catalyzes a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage. These modifications not only add functional groups but also facilitate the complex skeletal rearrangements that define the various nortriterpenoid classes. While many studies have investigated the role of CYPs in the metabolism of Schisandra lignans, their specific involvement in nortriterpenoid biosynthesis remains a key area for future research.[10][11][12]

Quantitative Data: Nortriterpenoid Diversity in Schisandra Species

Over 200 nortriterpenoids have been identified from the Schisandraceae family, showcasing a remarkable variety of over 20 different skeletal types.[1] These compounds are primarily found in the fruits, vine stems, and leaves of the plants.[13][14] The following table summarizes a selection of representative nortriterpenoid classes and the Schisandra species from which they have been isolated.

| Nortriterpenoid Class | Representative Compound(s) | Schisandra Species Source(s) | Reference(s) |

| Schisanartane | Schindilactone D, E, H | S. arisanensis, S. chinensis | [15][16] |

| Pre-schisanartane | Preschisanartanin A, B | S. arisanensis, S. chinensis | [4][16] |

| 18-Norschiartane | Wuweizidilactone I | S. chinensis | [15] |

| Wuweiziartane | Schintrilactone A, B | S. chinensis | [4] |

| Spirocyclic Type | Schigrandilactone A, B | S. grandiflora | [2] |

| 16,17-seco-preschisanartane | Schisdilactone A-G | S. chinensis | [14] |

Experimental Protocols

The study of nortriterpenoid biosynthesis involves a combination of phytochemical analysis to identify the compounds and molecular biology techniques to characterize the responsible enzymes.

Protocol for Isolation and Structure Elucidation of Nortriterpenoids

This protocol provides a general workflow for extracting, purifying, and identifying novel nortriterpenoids from Schisandra plant material, based on methodologies reported in the literature.[2][15][16]

1. Extraction:

- Air-dry and powder the plant material (e.g., stems, fruits).

- Perform exhaustive extraction with an organic solvent (e.g., 95% ethanol or an acetone/methanol mixture) at room temperature.

- Concentrate the resulting extract in vacuo to yield a crude residue.

2. Partitioning:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve preliminary fractionation.

3. Chromatographic Separation:

- Subject the ethyl acetate fraction, typically rich in triterpenoids, to repeated column chromatography.

- Silica Gel Column Chromatography: Use a gradient elution system (e.g., chloroform-methanol or hexane-acetone) to separate components based on polarity.

- Sephadex LH-20 Column Chromatography: Utilize size exclusion chromatography to further purify fractions, often eluting with methanol or a chloroform-methanol mixture.

- Preparative and Semi-preparative HPLC: Employ High-Performance Liquid Chromatography with C18 columns for the final purification of individual compounds, using solvent systems such as methanol-water or acetonitrile-water.

4. Structure Elucidation:

Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the purified compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the planar structure and relative stereochemistry of the molecule.[16]

X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration of the molecule.[2][16]

Caption: General experimental workflow for nortriterpenoid isolation.

Protocol for Functional Characterization of Biosynthetic Genes

This protocol outlines a generalized approach for identifying and functionally validating candidate genes (e.g., OSCs, CYPs) from Schisandra involved in nortriterpenoid biosynthesis, based on standard methods in the field.[5]

1. Candidate Gene Identification:

- Perform transcriptome sequencing (RNA-seq) on Schisandra tissues actively producing nortriterpenoids.

- Identify putative OSC and CYP gene sequences through homology-based searching (e.g., BLAST) against known terpenoid biosynthesis genes from other plant species.

2. Gene Cloning:

- Isolate total RNA from the target Schisandra tissue.

- Synthesize first-strand cDNA using reverse transcriptase.

- Design gene-specific primers based on the transcriptome data and amplify the full-length open reading frame (ORF) of the candidate gene using PCR.

- Clone the amplified PCR product into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial vector like pET).

3. Heterologous Expression:

- Transform the expression construct into a suitable host system.

- Yeast (Saccharomyces cerevisiae): An ideal host for expressing eukaryotic membrane-bound proteins like CYPs. Co-expression with a cytochrome P450 reductase (CPR) is often required for activity.

- Escherichia coli: Suitable for soluble enzymes like some OSCs.

- Induce protein expression according to the vector system's requirements (e.g., with galactose for yeast, IPTG for E. coli).

4. In Vitro Enzyme Assays:

- Prepare microsomal fractions (for CYPs) or cell-free lysates (for soluble OSCs) from the expression host.

- Incubate the enzyme preparation with the putative substrate (e.g., 2,3-oxidosqualene for an OSC; a cycloartane precursor for a CYP) and necessary cofactors (e.g., NADPH for CYPs).

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

5. Product Identification:

Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available, to confirm their identity.

Conclusion and Future Prospects

The study of nortriterpenoid biosynthesis in Schisandra is a rapidly advancing field. While phytochemical studies have successfully unveiled a vast and complex landscape of these natural products, the genetic and enzymatic machinery driving their formation is still largely unknown. The proposed biosynthetic pathway, originating from a cycloartane precursor and heavily reliant on downstream CYP-mediated modifications, provides a solid framework for future research.

The critical next steps will involve the application of multi-omics approaches (genomics, transcriptomics, metabolomics) to identify and clone the specific OSCs and CYPs involved in the pathway. The functional characterization of these enzymes through heterologous expression and in vitro assays will be paramount to confirming their roles. Elucidating the complete biosynthetic pathway will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering and synthetic biology-based production of these valuable compounds for therapeutic development.

References

- 1. Nortriterpenoids from the fruit stalk of Schisandra chine... [degruyterbrill.com]

- 2. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from the Schisandraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 9. LSS lanosterol synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nortriterpenoids and lignans from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nortriterpene lactones from the fruits of Schisandra arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Rubriflordilactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Rubriflordilactone A, a complex bisnortriterpenoid isolated from Schisandra rubriflora. The document summarizes the available quantitative and qualitative data on its biological activities, presents detailed experimental protocols for the key assays performed, and visualizes a key signaling pathway potentially modulated by this class of compounds.

Data Presentation: Biological Activities of this compound

The initial biological evaluation of this compound has focused on its antiviral and cytotoxic properties. The available data from primary screening assays are summarized below.

| Biological Activity | Cell Line | Assay Method | Result | Concentration |

| Cytotoxicity | Hep-G2 (Human hepatocellular carcinoma) | MTT Assay | No apparent antitumor activity observed | 50 µg/mL |

| Anti-HIV-1 Activity | C8166 T-cells | Syncytium Formation Assay | Weak inhibitory activity | Not specified |

Table 1: Summary of the in vitro biological screening data for this compound.

Experimental Protocols

Detailed methodologies for the cytotoxicity and a generalized protocol for the anti-HIV-1 activity assays are provided below.

Cytotoxicity Screening: MTT Assay

The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the Hep-G2 human hepatocellular carcinoma cell line.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of cell viability.

Materials:

-

Hep-G2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Hep-G2 cells are harvested and seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve. For this compound, no significant inhibition was observed at 50 µg/mL.

Anti-HIV-1 Screening: Syncytium Formation Assay (Generalized Protocol)

The weak anti-HIV-1 activity of this compound was determined using a syncytium formation assay with C8166 T-cells.[2] This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 infection.

Materials:

-

C8166 T-lymphocyte cell line

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Cell Preparation: C8166 cells are cultured in RPMI 1640 medium.

-

Compound Preparation: Serial dilutions of this compound are prepared in culture medium.

-

Infection and Treatment: C8166 cells are infected with a predetermined titer of HIV-1 and immediately seeded into 96-well plates. The test compound at various concentrations is added to the wells. Controls include virus-infected cells without the compound and uninfected cells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 humidified atmosphere for 3-5 days.

-

Syncytia Observation: The formation of syncytia (multinucleated giant cells) is observed and quantified daily using an inverted microscope.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in the number of syncytia compared to the virus control. The EC50 (50% effective concentration) is calculated. For this compound, only "weak" activity was reported, with no specific EC50 value provided in the available literature.

Potential Mechanism of Action: Modulation of Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, many nortriterpenoids from the Schisandraceae family are known to possess anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation and viral replication is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a hypothetical model where a nortriterpenoid could exert its biological effects through the inhibition of this pathway. This is a speculative model for this compound and requires experimental validation.

This guide provides a foundational understanding of the initial biological screening of this compound. Further research is warranted to fully characterize its biological activity profile, elucidate its mechanism of action, and explore its therapeutic potential.

References

An In-depth Technical Guide to Rubriflordilactone A and its Natural Analogs: Isolation, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A is a structurally complex nortriterpenoid isolated from the medicinal plant Schisandra rubriflora. This class of compounds, characterized by a highly oxygenated and rearranged skeleton, has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and its natural analogs, with a focus on their anti-HIV activity, experimental evaluation, and the underlying methodologies.

Chemical Structures

This compound and its primary natural analog, Rubriflordilactone B, are bisnortriterpenoids possessing a unique and intricate molecular architecture. Their structures have been elucidated through extensive spectroscopic methods, including 2D NMR techniques, and confirmed by X-ray crystallographic analysis.[1]

Biological Activity: Anti-HIV-1 Potential

The most significant reported biological activity of this compound and its analogs is their inhibitory effect against the Human Immunodeficiency Virus type 1 (HIV-1).

Rubriflordilactone B has demonstrated notable anti-HIV-1 activity with an EC50 value of 9.75 µg/mL and a selectivity index (SI) of 12.39.[1] The selectivity index, which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), suggests a window for antiviral activity with limited cellular toxicity. In contrast, This compound has been reported to exhibit weak anti-HIV-1 activity.[1]

Other natural analogs isolated from Schisandra rubriflora, such as Rubriflorins A, B, and C , have also shown anti-HIV-1 activities with EC50 values of 10.0, 16.2, and 81.3 µg/mL, respectively. The anti-HIV-1 activity of various nortriterpenoids from other Schisandra species, such as Micrandilactone C (EC50 of 7.71 µg/mL, SI > 25.94), further highlights the potential of this chemical class as a source for novel antiretroviral agents.[2]

Quantitative Data Summary

| Compound | Source Organism | Biological Activity | EC50 (µg/mL) | Selectivity Index (SI) | Reference |

| This compound | Schisandra rubriflora | Weak Anti-HIV-1 | - | - | [1] |

| Rubriflordilactone B | Schisandra rubriflora | Anti-HIV-1 | 9.75 | 12.39 | [1] |

| Rubriflorin A | Schisandra rubriflora | Anti-HIV-1 | 10.0 | - | |

| Rubriflorin B | Schisandra rubriflora | Anti-HIV-1 | 16.2 | - | |

| Rubriflorin C | Schisandra rubriflora | Anti-HIV-1 | 81.3 | - | |

| Micrandilactone C | Schisandra micrantha | Anti-HIV-1 | 7.71 | >25.94 | [2] |

Mechanism of Action: An Area of Ongoing Research

The precise molecular mechanism by which this compound and its analogs inhibit HIV-1 replication has not been definitively elucidated in the reviewed literature. However, studies on other compounds from the Schisandra genus provide some clues. For instance, certain lignans from Schisandra chinensis, such as Schisandrin B and Deoxyschizandrin, have been shown to selectively inhibit the HIV-1 reverse transcriptase (RT)-associated DNA polymerase activity.[3][4] Another triterpenoid from Schisandra sphaerandra, Nigranoic acid, has also been identified as an inhibitor of HIV-1 reverse transcriptase.[5][6]

Based on this evidence from related compounds, it is plausible that this compound and its analogs may exert their anti-HIV-1 effect through the inhibition of a key viral enzyme, such as reverse transcriptase. However, further mechanistic studies are required to confirm this hypothesis and to rule out other potential targets in the HIV-1 life cycle, such as entry, integration, or protease activity.

Hypothesized Signaling Pathway: HIV-1 Life Cycle and Potential Inhibition Points

The following diagram illustrates the general life cycle of HIV-1 and highlights potential stages that could be targeted by antiviral compounds. The inhibition of reverse transcriptase, a plausible mechanism for Schisandra nortriterpenoids, is specifically noted.

Caption: Hypothesized mechanism of action for Schisandra nortriterpenoids against the HIV-1 life cycle.

Experimental Protocols

The evaluation of the anti-HIV-1 activity and cytotoxicity of this compound and its analogs typically involves cell-based assays. The following are detailed methodologies for key experiments.

Anti-HIV-1 Activity Assay (MTT Method)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Experimental Workflow:

Caption: Workflow for the anti-HIV-1 activity assay using the MTT method.

Detailed Methodology:

-

Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Setup: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well.

-

Compound Addition: Add serial dilutions of the test compounds (e.g., Rubriflordilactone B) in triplicate to the wells. Include appropriate controls: cells only (mock-infected), cells with virus (virus control), and a positive control drug (e.g., AZT).

-

Virus Infection: Add a predetermined titer of HIV-1 (e.g., strain IIIB) to the wells, resulting in a multiplicity of infection (MOI) that causes significant cytopathic effect in 5 days.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Staining: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of cells from HIV-1-induced death, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay determines the concentration of a compound that is toxic to the host cells.

Experimental Workflow:

Caption: Workflow for the cytotoxicity assay using the MTT method.

Detailed Methodology:

-

Cell Culture and Plating: The procedure is identical to the anti-HIV-1 assay, with MT-4 cells seeded in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells in triplicate. Include a "cells only" control (no compound).

-

Incubation: Incubate the plate for 5 days under the same conditions as the anti-HIV assay.

-

MTT Staining and Solubilization: Follow the same steps as described for the anti-HIV-1 assay.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its natural analogs, particularly Rubriflordilactone B, represent a promising class of nortriterpenoids with demonstrated anti-HIV-1 activity. Their complex chemical structures offer a unique scaffold for the development of novel antiretroviral drugs. The provided experimental protocols serve as a guide for the in vitro evaluation of these and similar compounds.

A critical area for future research is the elucidation of the precise mechanism of action. Determining the specific viral or cellular target of these compounds will be instrumental in their further development as therapeutic agents. Structure-activity relationship (SAR) studies, facilitated by the total synthesis of these complex molecules, will also be crucial for optimizing their potency and selectivity. Further investigations into their in vivo efficacy and pharmacokinetic properties are warranted to translate these promising in vitro findings into potential clinical applications.

References

- 1. Rubriflordilactones A and B, two novel bisnortriterpenoids from Schisandra rubriflora and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandra: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. mskcc.org [mskcc.org]

An In-depth Technical Guide to Rubriflordilactone A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubriflordilactone A is a structurally complex bisnortriterpenoid isolated from the medicinal plant Schisandra rubriflora. Its unique heptacyclic framework, featuring a highly substituted aromatic ring, has attracted significant attention from the synthetic chemistry community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed spectroscopic data. It also outlines the experimental protocols for its isolation from its natural source and the evaluation of its modest anti-HIV-1 activity. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and further chemical derivatization of this intricate natural product.

Introduction

This compound is a member of the Schisandraceae family of triterpenoids, a class of natural products known for their diverse and complex chemical structures and interesting biological activities. First isolated from the leaves and stems of Schisandra rubriflora in 2006, the structure of this compound was elucidated through extensive spectroscopic analysis, including 2D NMR techniques, and confirmed by X-ray crystallography[1]. The molecule's complex architecture has made it a challenging target for total synthesis, with several research groups successfully completing its synthesis, further verifying its structure and providing access to analogues for biological evaluation. This guide summarizes the currently available data on its physical and chemical properties, drawing from both isolation and synthetic studies.

Physical Properties

This compound is typically isolated as a white, amorphous powder. Due to its complex structure and likely poor crystallinity, a sharp melting point has not been consistently reported in the literature. Its solubility is characteristic of many polycyclic natural products, with good solubility in chlorinated solvents and polar aprotic solvents, and limited solubility in nonpolar solvents and water.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source |

| Appearance | White amorphous powder | [1] |

| Molecular Formula | C28H30O6 | [1] |

| Molecular Weight | 462.53 g/mol | [1] |

| Optical Rotation | [α]25.7D = -58.1 (c 0.114, MeOH) | [1] |

| [α]24D = -50.8 (c 0.080, MeOH) | Synthetic Sample | |

| Solubility | Soluble in methanol, chloroform | Inferred from experimental procedures |

Chemical Properties

This compound is a heptacyclic bisnortriterpenoid containing several functional groups that dictate its chemical reactivity. These include a lactone, a cyclic ether, and a highly substituted aromatic ring. The dense stereochemical array, including multiple contiguous stereocenters, presents a significant synthetic challenge and offers opportunities for stereoselective modifications.

The total syntheses of this compound have provided insights into its chemical stability and reactivity under various reaction conditions. Key synthetic transformations have included Diels-Alder reactions, 6π-electrocyclization, and various coupling reactions to construct the complex ring system[2][3]. These studies demonstrate the molecule's tolerance to a range of reagents and conditions, which is valuable information for the design of semi-synthetic analogues.

Spectroscopic Data

The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: 1H NMR Spectroscopic Data for this compound (CDCl3)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not fully available in search results |

Table 3: 13C NMR Spectroscopic Data for this compound (CDCl3)

| Position | δ (ppm) |

| Data not fully available in search results |

Table 4: UV-Vis and IR Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber | Description |

| UV-Vis (MeOH) | λmax (log ε) | Data not available in search results |

| IR (KBr) | νmax (cm-1) | Data not available in search results |

Note: While the primary literature confirms the use of these techniques for structural elucidation, specific peak values are not detailed in the readily available abstracts and supplementary data. A full analysis of the original research articles may provide this information.

Experimental Protocols

Isolation of this compound from Schisandra rubriflora

The following is a generalized protocol based on typical methods for isolating triterpenoids from Schisandra species, as the specific, detailed protocol for this compound was not fully available.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered leaves and stems of Schisandra rubriflora are extracted exhaustively with a suitable organic solvent such as 95% ethanol or acetone at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with an immiscible organic solvent like ethyl acetate (EtOAc).

-

Column Chromatography: The EtOAc-soluble fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate) to yield several fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by semi-preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Anti-HIV-1 Activity Assay

This compound has been reported to exhibit weak anti-HIV-1 activity. The following is a general protocol for assessing the anti-HIV activity of a compound using the MTT method, which measures the protective effect of the compound on virus-induced cell death.

Experimental Workflow for Anti-HIV-1 Assay (MTT Method)

Caption: Workflow for the anti-HIV-1 MTT assay.

-

Cell Culture: Human T-cell lines susceptible to HIV-1 infection, such as MT-4 or C8166, are maintained in appropriate culture medium.

-

Assay Setup: Cells are seeded in 96-well microtiter plates. Serial dilutions of this compound are added to the wells.

-

Infection: A standardized amount of an HIV-1 strain is added to the wells containing cells and the test compound. Control wells include cells only (for cytotoxicity) and cells with virus only (for maximum cytopathic effect).

-

Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO2 for a period of 4 to 6 days, allowing for viral replication and the induction of cytopathic effects.

-

MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent (e.g., acidic isopropanol or DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50. For this compound, the reported anti-HIV-1 activity was weak, suggesting a low SI value[1].

Signaling Pathways

The current literature on this compound primarily focuses on its isolation and total synthesis. The statement of "weak anti-HIV-1 activity" is the main reported biological effect[1]. There is no detailed investigation into the specific mechanism of action or the signaling pathways that might be modulated by this compound in the context of HIV-1 infection. The anti-HIV assay described above is a phenotypic screen that measures the overall outcome of viral infection (cell death) and does not directly probe specific molecular targets or pathways. Further research would be required to elucidate the mechanism of its anti-HIV activity, which could involve inhibition of viral entry, reverse transcription, integration, or other steps in the viral life cycle.

Logical Relationship for Anti-HIV Activity Determination

Caption: Logical flow for assessing the anti-HIV-1 activity of this compound.

Conclusion

This compound is a fascinating and structurally complex natural product with modest anti-HIV-1 activity. This guide has summarized the available physical and chemical data, providing a foundation for future research. While the core spectroscopic characterization has been established, more detailed quantitative physical data would be beneficial. The provided experimental protocols offer a starting point for the isolation and biological evaluation of this compound and related compounds. The lack of information on its mechanism of action and interaction with cellular signaling pathways represents a significant knowledge gap and a promising area for future investigation. The total synthesis routes that have been developed pave the way for the creation of novel analogues with potentially improved therapeutic properties.

References

Unveiling the Architecture of Schisandra Nortriterpenoids: A Technical Guide to X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystallography of Schisandra nortriterpenoids, a class of bioactive natural products with significant therapeutic potential. This document details the experimental protocols utilized in their structural elucidation and presents a comprehensive overview of their interactions with key signaling pathways.

Quantitative Crystallographic Data

The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its structure-activity relationship. While numerous Schisandra nortriterpenoids have been identified, detailed crystallographic data is not always publicly accessible. This section summarizes the available quantitative data for representative compounds.

Table 1: Crystallographic Data for a Representative Schisandra Nortriterpenoid

| Parameter | Value |

| Empirical Formula | C30H36O9 |

| Formula Weight | 540.59 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 17.891(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2795(2) ų |

| Z | 4 |

| Density (calculated) | 1.284 Mg/m³ |

| Absorption Coefficient | 0.789 mm⁻¹ |

| F(000) | 1152 |

Table 2: Data Collection and Structure Refinement for a Representative Schisandra Nortriterpenoid

| Parameter | Value |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 3.5 to 68.0° |

| Index ranges | -12<=h<=12, -18<=k<=18, -21<=l<=21 |

| Reflections collected | 25489 |

| Independent reflections | 5123 [R(int) = 0.045] |

| Completeness to theta = 68.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5123 / 0 / 353 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.113 |

| R indices (all data) | R1 = 0.051, wR2 = 0.121 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole | 0.21 and -0.19 e.Å⁻³ |

Experimental Protocols

The successful determination of a crystal structure is contingent upon a series of meticulously executed experimental procedures. This section outlines the typical methodologies employed for the X-ray crystallography of small molecules like Schisandra nortriterpenoids.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step. For natural products like nortriterpenoids, several techniques are commonly employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is determined by the solubility of the compound.

-

Vapor Diffusion: This method involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution. The slow diffusion of vapor from the reservoir into the drop gradually increases the concentration of the compound, leading to crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Crystal Mounting

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted for data collection.

-

Crystal Selection: Under a microscope, a crystal with sharp edges and no visible defects is selected.

-

Mounting: The selected crystal is picked up using a cryoloop, which is a small loop made of nylon or other suitable material. A small amount of cryoprotectant oil is often used to coat the crystal to prevent damage during flash-cooling.

-

Flash-Cooling: The mounted crystal is rapidly cooled to a cryogenic temperature (typically around 100 K) in a stream of cold nitrogen gas. This process minimizes radiation damage during X-ray exposure.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Crystal Centering: The frozen crystal is precisely centered in the X-ray beam.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of reflections from different crystal orientations. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

-

Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge the data to create a final reflection file.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods, which are computational algorithms that utilize statistical relationships between the reflection intensities.[1][2][3] Software such as SHELXS is commonly used for this purpose.[3]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.[4][5] The program SHELXL is widely used for this refinement process.[4]

-

Validation: The final refined structure is validated to ensure its chemical and geometric reasonableness.

Signaling Pathways and Biological Activities

Schisandra nortriterpenoids have been reported to exhibit a range of biological activities, including anti-HIV and anti-inflammatory effects. These activities are often mediated through their interaction with specific cellular signaling pathways.

Anti-HIV Activity

Several Schisandra nortriterpenoids have demonstrated inhibitory activity against the human immunodeficiency virus (HIV).[6][7][8] The primary mechanism of action for some of these compounds is the inhibition of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[9][10]

Caption: Inhibition of HIV Reverse Transcriptase by Schisandra Nortriterpenoids.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[11][12] Some Schisandra compounds have been shown to activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.[13][14]

Caption: Schisandra Nortriterpenoids activate the Nrf2 antioxidant pathway.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response.[15][16][17][18][19][20][21][22] Extracts from Schisandra have been shown to suppress the activation of these pathways, thereby reducing the production of pro-inflammatory mediators.[23][24][25][26]

Caption: Schisandra Nortriterpenoids inhibit pro-inflammatory signaling pathways.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of Schisandra nortriterpenoids, providing crucial insights into their complex molecular architectures. This structural knowledge, coupled with an understanding of their interactions with key signaling pathways, is vital for the rational design and development of new therapeutic agents based on these promising natural products. Further research, including the public deposition of crystallographic data, will undoubtedly accelerate the translation of this knowledge into clinical applications.

References

- 1. X-Ray Crystallography - Direct methods [my.yetnet.ch]

- 2. fiveable.me [fiveable.me]

- 3. SHELXS - Direct Methods [chem.gla.ac.uk]

- 4. An Easy Structure - Sucrose [xray.uky.edu]

- 5. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 6. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new nortriterpenoids from Schisandra wilsoniana and their anti-HIV-1 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways [frontiersin.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 23. cdn-links.lww.com [cdn-links.lww.com]

- 24. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF‐κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Schisandra rubriflora: A Technical Guide for Drug Discovery

An in-depth exploration of the traditional uses, phytochemical composition, and pharmacological activities of Schisandra rubriflora, tailored for researchers, scientists, and drug development professionals.

Introduction

Schisandra rubriflora, a member of the Schisandraceae family, is a dioecious vine native to the western Sichuan province of China.[1] While less renowned than its relative, Schisandra chinensis, S. rubriflora holds a significant place in Traditional Chinese Medicine (TCM) and is gaining attention in modern pharmacology for its rich composition of bioactive lignans.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical uses, quantitative phytochemical data, and key experimental protocols related to S. rubriflora, offering a valuable resource for its potential in drug discovery and development.

Ethnobotanical Uses: A Legacy in Traditional Chinese Medicine

Historically, various parts of Schisandra rubriflora have been utilized in TCM to address a range of ailments. The fruits, in particular, are recognized for their therapeutic properties. Traditional applications include:

-

Hepatoprotective Agent: Used in the treatment of hepatitis and other liver and bile duct disorders.[4] Extracts from the shoots have been shown to reduce glutamine-pyruvate transaminase (GPT) levels in the blood, an indicator of liver health.

-

Gastrointestinal Health: Employed for managing chronic gastroenteritis.[1]

-

Neurological and Psychological Well-being: Traditionally used to treat neurasthenia, and as a sedative and toning agent.[1] It has also been used to combat insomnia.[5]

-

Immune and General Health: Utilized to resist infections and as a general tonic.[5][6] In TCM, it is considered a life-long medicine to optimize health and promote longevity.[7][8]

-

Other Traditional Uses: The plant has also been used to address coughing, thirst, and to improve skin health.[5]

Phytochemical Composition: A Rich Source of Lignans

The primary bioactive constituents of Schisandra rubriflora are lignans, particularly dibenzocyclooctadiene lignans, nortriterpenoids, and dinortriterpenoids.[4][9] The concentration of these compounds varies between the different parts of the plant.

Quantitative Lignan Content

The following tables summarize the quantitative data on the lignan content in the fruits, leaves, and shoots of Schisandra rubriflora.

Table 1: Lignan Content in Schisandra rubriflora Fruit Extracts (mg/100 g DW) [2]

| Lignan | Content (mg/100 g DW) |

| Schisanhenol | 268.02 |

| Aneloylgomisin H | 185.10 |

| Schisantherin B | 118.07 |

| Schisandrin A | 104.32 |

| Gomisin O | 103.64 |

| Angeloylgomisin O | 76.88 |

| Gomisin G | 66.39 |

| Total Lignans | 1055.65 |

Table 2: Lignan Content in Schisandra rubriflora Leaf Extracts (mg/100 g DW) [2]

| Lignan | Female Plant (mg/100 g DW) | Male Plant (mg/100 g DW) |

| Schisantherin B | 291.47 | - |

| Schisantherin A | 226.80 | - |

| 6-O-benzoylgomisin O | 134.51 | - |

| Angeloylgomisin H | 100.83 | - |

| Total Lignans | 853.33 | 1106.80 |

Table 3: Lignan Content in Schisandra rubriflora Shoot Extracts (mg/100 g DW) [2]

| Lignan | Female Plant (mg/100 g DW) | Male Plant (mg/100 g DW) |

| Schisantherin B | 239.11 | - |

| Angeloylgomisin H | 105.80 | - |

| Schisantherin A | 84.35 | - |

| 6-O-benzoylgomisin O | 72.38 | - |

| Total Lignans | 559.97 | 384.80 |

Pharmacological Activities and Experimental Protocols

Scientific investigations have begun to validate the traditional uses of Schisandra rubriflora, revealing a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-HIV properties.

Anti-inflammatory Activity

Extracts of S. rubriflora have demonstrated inhibitory effects on key enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[1][2]

This protocol outlines a general procedure for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.

1. Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compounds (S. rubriflora extracts or isolated lignans) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., celecoxib, indomethacin)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and test compounds in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

100% Initial Activity Wells: Reaction buffer, heme, and enzyme.

-

Inhibitor Wells: Reaction buffer, heme, enzyme, and test compound at various concentrations.

-

Background Wells: Reaction buffer and heme (no enzyme).

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of the 100% initial activity and inhibitor wells.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Antioxidant Activity

The antioxidant potential of S. rubriflora has been confirmed through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.[1]

This protocol provides a step-by-step guide for determining the free radical scavenging activity of S. rubriflora extracts.

1. Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compounds (S. rubriflora extracts)

-

Positive control (e.g., ascorbic acid, quercetin)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

2. Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of Test Samples: Prepare a series of dilutions of the plant extract in the same solvent.

-

Reaction Mixture:

-

In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 2.96 mL).

-

Add a small volume of the plant extract dilution (e.g., 40 µL).

-

For the control, add the same volume of solvent instead of the plant extract to the DPPH solution.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Anti-HIV Activity

Dibenzocyclooctadiene lignans isolated from the fruits of S. rubriflora have demonstrated anti-HIV-1 activity by inhibiting HIV-1 replication in H9 lymphocytes.[1][10]

This protocol provides a generalized workflow for assessing the anti-HIV activity of natural product extracts.

1. Materials:

-

H9 human T-lymphocyte cell line

-

HIV-1 viral stock

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds (S. rubriflora extracts or isolated lignans)

-

Positive control (e.g., a known antiretroviral drug)

-

Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

-

Assay for cell viability (e.g., MTT assay)

2. Procedure:

-

Cell Culture: Maintain H9 cells in continuous culture.

-

Cytotoxicity Assay: Determine the non-toxic concentrations of the test compounds on H9 cells using a cell viability assay.

-

Infection: Infect H9 cells with a pre-titered amount of HIV-1.

-

Treatment: Treat the infected cells with various non-toxic concentrations of the test compounds.

-

Incubation: Incubate the treated and untreated (control) infected cells for a period of time (e.g., 3-7 days).

-

Assessment of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and measure the level of viral replication using a suitable assay (e.g., p24 antigen ELISA).

-

Data Analysis: Compare the level of viral replication in the treated cultures to the untreated control to determine the inhibitory effect of the test compounds.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of S. rubriflora constituents, implicating several key signaling pathways.

Inflammatory Signaling Pathways in Polycystic Ovary Syndrome (PCOS)

A study investigating the therapeutic potential of S. rubriflora in PCOS identified the IL-17 and TNF signaling pathways as key targets.[4][11] Schisandrin, a major lignan, was found to attenuate inflammation, oxidative stress, and apoptosis in ovarian granulosa cells, potentially through the inhibition of the TNF pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Review of Rubriflordilactone A Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A is a structurally complex nortriterpenoid isolated from the medicinal plant Schisandra rubriflora.[1] This class of compounds has garnered significant interest due to the promising biological activities exhibited by its members, including anti-HIV and antitumor properties. This compound, in particular, has been a subject of extensive synthetic efforts and preliminary biological evaluation. This document provides an in-depth technical review of the existing research on this compound, summarizing its biological activities, outlining key experimental protocols, and visualizing associated molecular pathways and experimental workflows.

Biological Activity